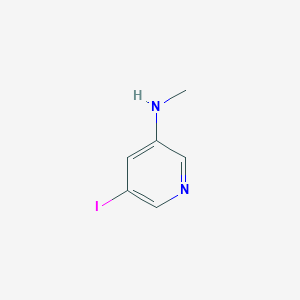

5-Iodo-N-methylpyridin-3-amine

Description

Direct Iodination Strategies on N-Methylpyridin-3-amine Precursors

Direct iodination of an aromatic ring is a fundamental transformation in organic synthesis. For an electron-rich heterocycle like N-methylpyridin-3-amine, this can be achieved through electrophilic or oxidative methods. The regioselectivity of the iodination is directed by the activating effect of the amino group.

Electrophilic iodination involves the reaction of an electron-rich aromatic compound with a source of electrophilic iodine. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose due to its ease of handling and reactivity. organic-chemistry.orgcommonorganicchemistry.comchemicalbook.com The reaction is often facilitated by the presence of an acid catalyst, which enhances the electrophilicity of the iodine species. organic-chemistry.org For electron-rich aromatic systems, including various aniline (B41778) and pyridine (B92270) derivatives, NIS in the presence of a catalytic amount of a Brønsted or Lewis acid provides a mild and efficient method for iodination. organic-chemistry.orgchemicalbook.com

The general mechanism involves the activation of NIS by the acid, followed by the electrophilic attack of the generated iodonium (B1229267) ion on the electron-rich pyridine ring. The amino group at the 3-position strongly activates the ortho and para positions (positions 2, 4, and 6). However, due to steric hindrance from the N-methyl group and the electronic influence of the ring nitrogen, the iodination is expected to occur regioselectively at the 5-position.

A typical procedure would involve dissolving N-methylpyridin-3-amine in a suitable solvent, followed by the addition of NIS and a catalytic amount of an acid, such as trifluoroacetic acid. organic-chemistry.org The reaction progress can be monitored by standard techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Reagents for Electrophilic Iodination

| Reagent | Catalyst | General Applicability |

|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Iodination of electron-rich aromatics organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Silver(I) Triflimide | Mild iodination of anilines and phenols organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Gold(I) Chloride | Iodination of various electron-rich arenes organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic Acid | Iodination of deactivated aromatics acs.org |

Oxidative iodination methods utilize molecular iodine (I₂) in the presence of an oxidizing agent. This approach is advantageous as it uses readily available and economical iodine. The oxidant serves to generate a more electrophilic iodine species in situ, which then reacts with the aromatic substrate. acsgcipr.org Various oxidizing systems have been developed for this purpose, including hydrogen peroxide, nitric acid, and palladium-based catalysts. nih.govnih.govfrontiersin.org

For aminopyridines, a classic method involves the use of mercuric acetate (B1210297) and elemental iodine. google.com This method has been shown to effectively iodinate 2-aminopyridines at the 5-position. The reaction proceeds by heating the aminopyridine with mercuric acetate and iodine in a solvent, followed by treatment with aqueous potassium iodide to yield the iodinated product. google.com Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been developed for a range of heterocycles, including pyridines. nih.govnih.gov This method often relies on a directing group to achieve regioselectivity. In the case of N-methylpyridin-3-amine, the amino group itself can serve as a directing group, favoring iodination at the less sterically hindered ortho position (C4) or the electronically favored C5 position.

Table 2: Oxidative Iodination Systems

| Iodine Source | Oxidant / Catalyst | Substrate Class |

|---|---|---|

| I₂ | Mercuric Acetate | 2-Aminopyridines google.com |

| I₂ | Pd(OAc)₂ | Heterocycles with directing groups nih.govnih.gov |

| I₂ | AgNO₃ | Pyrimidine derivatives (solvent-free) nih.gov |

| I₂ | H₂O₂ | Various aromatic compounds frontiersin.org |

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. harvard.edu While not a direct route to 5-Iodo-N-methylpyridin-3-amine itself, this reaction is crucial for the subsequent functionalization of the iodo-substituted pyridine ring. Once synthesized, this compound can serve as a key building block for creating more complex molecules by forming a new C-C bond at the 5-position.

For a Suzuki-Miyaura reaction, one coupling partner is the organohalide (in this context, this compound), and the other is an organoboron compound, typically a boronic acid or a boronic ester. The synthesis of these boronic acid precursors is a critical first step. For instance, a boronic acid derivative of a different pyridine, 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol (B44631) ester, is commercially available, indicating that such compounds are synthetically accessible. thermofisher.com The synthesis of N-methylpyridin-3-amine boronic acid or its ester equivalent would likely involve a palladium-catalyzed borylation reaction of a corresponding halo-N-methylpyridin-3-amine, such as the commercially available 5-Bromo-N-methylpyridin-3-amine. sigmaaldrich.com

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. For the coupling of halogenated aminopyridines, palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.com A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids employed Pd(PPh₃)₄ as the catalyst in a mixture of 1,4-dioxane (B91453) and water with potassium phosphate (B84403) (K₃PO₄) as the base. mdpi.com These conditions yielded moderate to good yields of the coupled products, demonstrating the viability of this reaction on a similar pyridine scaffold. The reactivity of an iodo-substituted pyridine would be expected to be even higher than its bromo counterpart under similar conditions.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyridines

| Catalyst | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water | 85-95 °C | mdpi.com |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 80 °C | harvard.edu |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 80 °C | rsc.org |

The choice of ligand coordinated to the palladium center is critical in tuning the reactivity and selectivity of the Suzuki-Miyaura reaction. acs.org For challenging substrates, such as heteroaryl halides, the use of bulky and electron-rich phosphine (B1218219) ligands can significantly improve reaction rates and yields. nih.govrsc.org Ligands like SPhos and XPhos have been shown to be effective in the coupling of a wide range of aryl and heteroaryl halides. nih.gov

The electronic nature of the ligand can also influence the regioselectivity in di- or poly-halogenated pyridines. rsc.org For a substrate like this compound, the primary concern is achieving efficient coupling at the iodo-substituted position. The use of appropriate ligands can help to prevent side reactions and ensure high conversion to the desired C-C coupled product. The stereochemical outcome of the reaction, particularly when coupling with alkenylboronic acids, is also influenced by the ligand choice, with retention of configuration being the general rule. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

5-iodo-N-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7IN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 |

InChI Key |

RZZHOVKTYYIBNM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CN=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo N Methylpyridin 3 Amine

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher traditional methods like nucleophilic aromatic substitution. wikipedia.org The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Strategies for Installing the N-Methylamino Group

Two primary strategies can be envisioned for the synthesis of 5-Iodo-N-methylpyridin-3-amine using the Buchwald-Hartwig reaction. The first involves the direct mono-amination of a 3,5-diiodopyridine (B1353092) with methylamine (B109427). This approach requires careful control of reaction conditions to achieve selective mono-functionalization over the di-aminated product. The second strategy involves the N-methylation of a pre-existing 5-iodopyridin-3-amine.

Direct Mono-amination of 3,5-Diiodopyridine:

The selective reaction of one iodo-substituent in the presence of another is a significant challenge. The choice of catalyst system, ligand, base, and reaction temperature can influence the selectivity. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides with primary amines. wikipedia.org

N-Methylation of 5-Iodopyridin-3-amine:

While not a direct Buchwald-Hartwig C-N bond formation to install the amine, this subsequent step is crucial. Traditional N-methylation methods can be employed, or potentially a reductive amination protocol.

Catalyst Systems for Selective Amination

The choice of the catalyst system is critical for a successful and selective Buchwald-Hartwig amination. Several generations of catalysts have been developed, each with improved activity and scope. wikipedia.org For the mono-amination of a di-iodinated pyridine (B92270) with a primary amine like methylamine, a catalyst system that is highly active at lower temperatures might favor mono-substitution.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| Pd₂(dba)₃ | Xantphos | DBU | MeCN/PhMe | 140 | Mono-amination of dihalopyridines has been reported under similar flow conditions. wikipedia.orgzendy.io |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 | BINAP is a classic ligand for coupling primary amines with aryl iodides. wikipedia.org |

| (NHC)Pd(allyl)Cl | - | NaOtBu | Dioxane | 25-70 | N-Heterocyclic carbene (NHC) ligands can offer high catalyst stability and activity. rsc.org |

Interactive Data Table: Illustrative Buchwald-Hartwig Conditions for Amination

This table presents plausible conditions based on literature for similar transformations and is intended for illustrative purposes.

Alternative Transition-Metal-Catalyzed Approaches

Beyond palladium, other transition metals like copper and nickel have been effectively used to catalyze C-N cross-coupling reactions. These metals can offer different reactivity profiles and sometimes provide more cost-effective alternatives.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, has a long history and has seen significant advancements with the development of new ligands. These reactions are particularly effective for the amination of aryl halides.

Research has demonstrated the copper-catalyzed amination of 2-aminopyridines with various amines. While not the exact substrate, this work provides a strong basis for the potential N-methylation of 5-iodopyridin-3-amine. For instance, copper(I) salts in the presence of a suitable ligand and base can facilitate the coupling.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Relevant Findings |

| CuI | N,N'-dimethylethylenediamine (DMEDA) | K₂CO₃ | Dioxane | 110 | Effective for the amination of 2-aminopyridines. |

| Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 120 | Used in the synthesis of various substituted amines. |

| Cu(OAc)₂ | None (in some cases) | K₃PO₄ | DMSO | 100 | Can be effective for certain Ullmann-type couplings. researchgate.net |

Interactive Data Table: Potential Copper-Catalyzed Amination Conditions

This table illustrates potential conditions based on related literature and serves as a theoretical guide.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions, including C-N bond formation. Nickel complexes can catalyze the amination of aryl halides under various conditions.

| Nickel Precursor | Ligand | Reductant/Base | Solvent | Temperature (°C) | Key Features |

| NiCl₂ | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Zn | DMF | 80 | Nickel/photoredox dual catalysis has been used for C-H functionalization of amines with aryl halides. |

| Ni(cod)₂ | PCy₃ | NaOtBu | Toluene | 100 | A common system for nickel-catalyzed cross-coupling. |

| NiBr₂ | dppf | K₃PO₄ | Dioxane | 120 | dppf is a versatile ligand for various cross-coupling reactions. |

Interactive Data Table: Plausible Nickel-Catalyzed Amination Systems

This table outlines hypothetical conditions for nickel-catalyzed amination based on general principles.

Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing metal-free C-N bond formation reactions to avoid the cost and potential toxicity associated with transition metals. These methods often rely on the use of strong bases, oxidants, or photochemical activation.

For the synthesis of aminopyridines, metal-free approaches such as nucleophilic aromatic substitution (SₙAr) on highly activated pyridines or radical-mediated processes have been explored. For a substrate like 3,5-diiodopyridine, a direct SₙAr reaction with methylamine would likely require harsh conditions and may lack selectivity. However, innovative metal-free methods are continuously being developed. For example, microwave-assisted, metal-free C-N coupling has been reported for the synthesis of pyridine-functionalized N-heterocyclic ligand precursors, demonstrating the potential for such approaches. zendy.io Another strategy involves the activation of pyridines to facilitate nucleophilic attack.

While a specific, established metal-free protocol for the synthesis of this compound is not prominent in the literature, the ongoing research in this area suggests that such methods could be developed in the future, offering a more sustainable synthetic route.

Radical-Mediated Pyridine Derivatization

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds, often providing access to substitution patterns that are challenging to achieve through conventional ionic pathways. The introduction of an iodine atom onto the pyridine ring, specifically at the C-5 position of an N-methylpyridin-3-amine scaffold, can be envisioned through radical-mediated processes.

One plausible approach involves the direct C-H amination of a suitably substituted pyridine precursor using N-centered radicals. Research has demonstrated that N-aminopyridinium salts can serve as effective precursors for amidyl radicals under photoredox catalysis. acs.orgnih.gov For instance, the reaction of an N-aminopyridinium salt with an arene or heteroarene in the presence of a photocatalyst like Ru(bpy)₃Cl₂ can lead to direct C-H amination. acs.org While not directly demonstrated for 5-iodopyridine, this methodology could be adapted. A potential strategy would involve the initial synthesis of a 3,5-di-substituted pyridine followed by a selective radical amination at the C-3 position.

Another avenue for radical-mediated synthesis is through photochemical halogenation. Studies have shown that photoexcitation of aqueous halides, such as I⁻, can generate reactive halogen radicals capable of modifying aromatic residues like tyrosine and histidine in proteins. rsc.org This principle could be extrapolated to the synthesis of small molecules. A potential synthetic route could involve the photochemical iodination of N-methylpyridin-3-amine. The reaction would likely proceed via the generation of an iodine radical that would then attack the electron-rich pyridine ring. The regioselectivity of such a reaction would be a critical factor to control, with the 5-position being a potential site for electrophilic radical attack due to the directing effects of the amino group.

A general representation of a radical iodination reaction is the electrophilic iodination of organic compounds using elemental iodine or iodides, which can proceed through radical mechanisms under specific conditions, such as in the presence of an oxidizing agent like NaIO₄. mdpi.com The homolytic cleavage of an I-N₃ species, for example, can generate an azide (B81097) radical which abstracts a hydrogen atom from an alkane to form an alkyl radical, which then reacts with I₂ to yield the alkyl iodide. mdpi.com A similar pathway could be envisioned for the C-H iodination of a pyridine derivative.

Oxime-Based Cyclization Strategies

The construction of the pyridine ring itself through cyclization reactions provides an alternative and versatile approach to substituted pyridines. Oxime-based strategies have emerged as a significant method for the synthesis of polysubstituted pyridines.

One such strategy involves the condensation of oxime acetates with other building blocks. For example, ammonium (B1175870) iodide has been shown to be an efficient promoter for the three-component reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyls, leading to substituted pyridines in good yields. rsc.org While this specific example does not directly yield a 3-aminopyridine, the underlying principle of using oximes as a nitrogen source for pyridine ring formation is significant. To synthesize a precursor for this compound, one could envision a multi-component reaction where one of the starting materials contains the necessary iodo- and methylamino- functionalities, or where these groups are introduced in a subsequent step.

Copper-catalyzed aerobic dehydrogenative cyclization of ketone oxime esters with pyridines has also been developed to form imidazo[1,2-a]pyridines, demonstrating the utility of oximes in forming fused pyridine systems. nih.gov While this leads to a different heterocyclic core, it highlights the reactivity of oximes in C-N bond formation and pyridine ring elaboration.

Furthermore, a one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines has been described, which utilizes a cyclization reaction upon an oxime derived from hydroxylamine-O-sulfonic acid to form an N-N bond. nih.gov This showcases the versatility of oxime-derived intermediates in constructing nitrogen-containing heterocycles under mild conditions. Adapting such strategies to form a simple substituted pyridine would require careful selection of the starting materials to achieve the desired substitution pattern.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral amines is of paramount importance in medicinal chemistry. While this compound itself is achiral, the introduction of a stereocenter, for example at the methyl group or by substitution at other positions of the pyridine ring, would lead to chiral analogues with potentially interesting biological activities.

One established approach for the asymmetric synthesis of amines is the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This method has been widely used for the synthesis of a variety of chiral amines and could be applied to the synthesis of chiral analogues of the target molecule. For instance, the condensation of a chiral sulfinamide with a suitable ketone or aldehyde precursor, followed by stereoselective addition of a nucleophile and subsequent removal of the auxiliary, can provide access to enantioenriched amines.

Enzymatic cascades have also proven to be a powerful tool for the stereoselective synthesis of chiral amines. For example, the synthesis of enantiopure protected 3-aminopiperidines and 3-aminoazepanes has been achieved using a combination of a galactose oxidase and an imine reductase. rsc.org This approach could be conceptually applied to the synthesis of chiral precursors to this compound analogues. For instance, a prochiral ketone could be asymmetrically aminated using a transaminase to install a chiral amino group. nih.gov

Another strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. A patent describes the reduction of N-acetyl-3-aminopyridine in the presence of a palladium catalyst to yield racemic N-acetyl-3-aminopiperidine, which is then resolved using a chiral acid. google.com While this leads to a piperidine, it demonstrates a pathway for creating chirality from a pyridine precursor.

Green Chemistry Approaches in the Synthesis of Iodopyridinamines

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. Key aspects include the use of aqueous media, and the development of recyclable catalysts.

Aqueous Media Reactions

Performing organic reactions in water as a solvent offers significant environmental benefits. Several methods for the synthesis of pyridine derivatives in aqueous media have been reported. For instance, the synthesis of 2-arylimidazo[1,2-a]pyridines has been efficiently carried out in aqueous media using iodine as a catalyst. nih.govacs.org This reaction proceeds via the condensation of aryl methyl ketones with 2-aminopyridines. The use of a surfactant, such as sodium dodecyl sulfate, was found to enhance the reaction scope and yield. nih.govacs.org This demonstrates the feasibility of conducting iodine-catalyzed reactions for pyridine ring synthesis in water.

A patent also describes a method for iodinating aminopyridines in the 5-position using iodine and an alkali in an aqueous solution of potassium iodide, although this was in the context of a different substitution pattern. google.com

Catalyst Recyclability and Sustainability Considerations

The development of recyclable catalysts is a key goal in green chemistry as it reduces waste and lowers the cost of chemical processes. For the synthesis of halogenated pyridines, several approaches utilizing recyclable catalysts have been explored.

One strategy for selective halogenation involves the use of designed phosphine reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by a halide nucleophile. researchgate.netnih.govchemrxiv.orgnih.gov While this method focuses on 4-halogenation, the concept of using a recyclable reagent to facilitate halogenation is a valuable green chemistry principle.

In the broader context of pyridine synthesis, various recyclable catalysts have been reported. For example, the synthesis of 3,5-diiodo-4-aminopyridine has been achieved using an in-situ generated iodinating reagent from potassium iodide and potassium iodate (B108269) in a process that could potentially be optimized for catalyst recycling. patsnap.com

The following table summarizes some of the reaction conditions found in the literature for related pyridine syntheses, which could serve as a starting point for developing a green synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Iodination of Aminopyridine | I₂ / Mercuric Acetate (B1210297) | Acetic Acid | >70 °C | - | google.com |

| Imidazopyridine Synthesis | I₂ | Aqueous Media | Room Temp | Moderate | nih.govacs.org |

| Imidazopyridine Synthesis | I₂ / SDS | Aqueous Media | Room Temp | Good | nih.govacs.org |

| Halogenation of Pyridine | Designed Phosphine Reagent | - | - | - | researchgate.netnih.govchemrxiv.orgnih.gov |

| Oxime-based Pyridine Synthesis | NH₄I | - | - | Moderate to Excellent | rsc.org |

Chemical Reactivity and Derivatization of 5 Iodo N Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Core

The inherent electronic properties of the pyridine ring, modified by the attached functional groups, determine its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of pyridine, particularly when a good leaving group is present at the ortho (2 or 6) or para (4) positions relative to the ring nitrogen. youtube.comvaia.com In these positions, the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. vaia.com

For 5-Iodo-N-methylpyridin-3-amine, the iodo leaving group is at the 3-position. Direct nucleophilic attack at C-3 or C-5 is generally disfavored because the negative charge in the resulting intermediate cannot be delocalized onto the ring nitrogen. However, the reactivity order for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling addition of the nucleophile. nih.govrsc.org In some systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, this "element effect" is not observed, and the reactivity is similar across different halogen leaving groups, suggesting a different rate-determining step. nih.gov While direct SNAr at the C-5 position to displace the iodo group is not the primary pathway under standard conditions, reactions can be facilitated under harsh conditions or through alternative mechanisms like a concerted SNAr process. nih.gov

The pyridine ring itself is electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). pearson.comacs.org However, the presence of a strongly activating group, such as an amino or N-methylamino group, can overcome this inherent lack of reactivity. ncert.nic.in The N-methylamino group at the C-3 position is a powerful ortho-, para-director, activating the C-2, C-4, and C-6 positions for electrophilic attack.

The outcome of EAS on this compound is a balance between the directing effect of the N-methylamino group and the deactivating effect of both the ring nitrogen and the iodo substituent. Research on the bromination of 5-substituted 2-aminopyridines has shown that these compounds react as free bases, and the reaction rates can be correlated using the Hammett equation. rsc.org In strongly acidic media, the situation is complicated by the protonation of the ring nitrogen and the exocyclic amino group, which converts them into deactivating, meta-directing groups. ncert.nic.in For this compound, electrophilic substitution is anticipated to occur preferentially at the C-2, C-4, or C-6 positions, contingent on the specific electrophile and reaction conditions employed.

Transformations Involving the Iodo Group

The carbon-iodine bond is the most reactive site on the molecule for many synthetic transformations, providing a versatile entry point for carbon-carbon and carbon-heteroatom bond formation.

Halogen-metal exchange is a fundamental reaction for converting aryl halides into reactive organometallic reagents. wikipedia.org Aryl iodides are particularly suited for this transformation due to the polarity and weakness of the C-I bond. The reaction of this compound with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would lead to the rapid and efficient formation of the corresponding 5-lithio-N-methylpyridin-3-amine. clockss.orgharvard.edu

This pyridyllithium intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups at the C-5 position. clockss.orgrsc.org The presence of the N-methylamino group could potentially direct the lithiation via chelation, although deprotonation of the amine proton is a possible competing reaction that may require the use of excess alkyllithium reagent. nih.gov The generation of Grignard reagents is also feasible through reaction with magnesium metal or via an iodine-magnesium exchange reaction, offering an alternative class of organometallic intermediates with complementary reactivity. nih.govwikipedia.orgnih.govlibretexts.org

The iodo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular scaffolds from simple precursors.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes, catalyzed by a palladium(0) species in the presence of a base, would yield 5-alkenyl-N-methylpyridin-3-amine derivatives. libretexts.org

Sonogashira Reaction: This involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper salts, to produce an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to 5-alkynyl-N-methylpyridin-3-amines, which are valuable intermediates in medicinal chemistry. organic-chemistry.org

Negishi Reaction: This reaction couples the aryl iodide with an organozinc reagent. wikipedia.org After converting this compound to its corresponding organozinc derivative (or by reacting it directly with a different organozinc compound), it can be coupled with various organic halides to form new C-C bonds. orgsyn.orgorgsyn.orgrsc.org This method is known for its high functional group tolerance. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions using a generic iodopyridine substrate as a model.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 °C |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Room Temp. - 80 °C |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | THF, Dioxane | Room Temp. - 100 °C |

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing the iodine atom with a hydrogen atom. This transformation can be useful for removing the iodo group after it has served its purpose in a synthetic sequence or for preparing the parent N-methylpyridin-3-amine. Several methods can achieve this reduction.

One common method is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate. Another approach involves a concerted nucleophilic aromatic substitution (cSNAr) mechanism, for instance, using a sodium hydride-lithium iodide complex. nih.gov Additionally, radical-based deiodination methods can be employed. The release of iodine from certain iodinated pyrimidines can also be catalyzed by reagents like sodium bisulfite, although this is more commonly associated with biochemical contexts. nih.gov

Reactions of the N-Methylamino Group

The presence of a secondary amine, the N-methylamino group, provides a key site for various derivatization reactions, including the formation of new carbon-nitrogen and sulfur-nitrogen bonds.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the N-methylamino group renders it nucleophilic, enabling it to readily participate in acylation and alkylation reactions.

Acylation of this compound can be achieved using various acylating agents such as acyl chlorides or anhydrides. This reaction, a form of nucleophilic acyl substitution, leads to the formation of N-acyl-N-methyl-3-amino-5-iodopyridine derivatives. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen halide byproduct and drive the reaction to completion. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. sigmaaldrich.comscbt.com

Alkylation of the N-methylamino group can be accomplished with alkyl halides. However, the direct alkylation of secondary amines can sometimes be challenging to control and may lead to over-alkylation, resulting in the formation of quaternary ammonium salts. bldpharm.com Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base, is crucial to favor mono-alkylation. baranlab.org Self-limiting alkylation strategies, which involve the in-situ formation of a less reactive intermediate after the initial alkylation, have been developed to overcome this challenge. ijarsct.co.in

| Reagent Class | General Reaction | Typical Conditions | Product Class |

| Acyl Halides (R-COCl) | Nucleophilic Acyl Substitution | Base (e.g., pyridine, triethylamine), aprotic solvent | N-Acyl-N-methyl-3-amino-5-iodopyridines |

| Alkyl Halides (R-X) | Nucleophilic Aliphatic Substitution | Base (e.g., K2CO3, Cs2CO3), polar aprotic solvent | N-Alkyl-N-methyl-3-amino-5-iodopyridines |

Table 1: Representative Acylation and Alkylation Reactions of the N-Methylamino Group

Formation of Amides and Sulfonamides

The N-methylamino group serves as a precursor for the synthesis of amides and sulfonamides, which are important functional groups in medicinal chemistry.

Amide formation is a specific type of acylation reaction, as detailed in the previous section. The resulting N-substituted amides are generally stable compounds. nih.gov

Sulfonamide synthesis involves the reaction of this compound with a sulfonyl chloride (R-SO2Cl) in the presence of a base. nih.gov This reaction results in the formation of a sulfonamide linkage (N-SO2-R). The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a well-established and widely used transformation in organic synthesis. nih.gov

| Reagent | Reaction Type | Typical Base | Product |

| Sulfonyl Chloride (R-SO2Cl) | Nucleophilic Substitution | Pyridine, Triethylamine | N-(5-Iodo-1-methylpyridin-3-yl)sulfonamide |

Table 2: Synthesis of Sulfonamides from this compound

Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it susceptible to alkylation, leading to the formation of quaternary pyridinium (B92312) salts. This process, known as quaternization, can be achieved by treating the pyridine derivative with an alkyl halide. google.com The quaternization of the pyridine nitrogen enhances the electron-withdrawing nature of the ring, which can influence the reactivity of other substituents. The reaction conditions for quaternization, such as solvent and temperature, can affect the reaction rate and yield. youtube.com For instance, quaternization reactions are often carried out in polar aprotic solvents. google.com

Functionalization at Other Ring Positions

Beyond the reactivity of the N-methylamino group, the pyridine ring of this compound can be functionalized at its carbon atoms through various modern synthetic methodologies.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds like pyridine. This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are often employed to facilitate the cleavage of C-H bonds and subsequent formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The directing group ability of the N-methylamino group can play a crucial role in determining the regioselectivity of C-H activation, often favoring functionalization at the ortho position.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. ijarsct.co.inuwindsor.ca This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. uwindsor.caresearchgate.net The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

In the case of this compound, the N-methylamino group can act as a directing group. However, the presence of the iodine atom introduces complexity. Halogen-metal exchange is a potential competing reaction, especially with iodo-substituted arenes. Careful selection of the organolithium reagent and reaction temperature is critical to favor ortho-lithiation over halogen-metal exchange. For instance, the use of lithium diisopropylamide (LDA) at low temperatures can sometimes favor deprotonation over halogen exchange. The pivaloyl-protected amino group has been shown to be an effective directing group for the ortho-lithiation of aminopyridines.

| Strategy | Key Principle | Common Reagents | Potential Outcome for this compound |

| C-H Activation | Transition metal-catalyzed cleavage of a C-H bond. | Pd, Rh, Ir catalysts | Functionalization at C-2, C-4, or C-6 positions. |

| Directed Ortho-Metalation | Deprotonation at the position ortho to a directing group. | n-BuLi, s-BuLi, LDA | Functionalization at the C-2 or C-4 position, with potential for halogen-metal exchange at C-5. |

Table 3: Ring Functionalization Strategies

Synthesis of Macrocyclic and Polymeric Architectures Incorporating this compound

The construction of macrocycles and polymers from this compound would likely leverage well-established coupling and condensation reactions. The presence of the iodine atom facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are instrumental in both cyclization and polymerization processes.

Potential Macrocyclization Strategies:

The synthesis of macrocycles containing the this compound moiety could be envisioned through several routes. One common approach involves the palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions. For instance, a Sonogashira coupling could be employed to react the iodo-substituted pyridine with a molecule containing two terminal alkynes, leading to a macrocyclic structure. Similarly, a Suzuki coupling with a diboronic acid derivative could yield a macrocycle. The intramolecular cyclization of a precursor molecule, wherein the this compound unit is tethered to a reactive partner, represents another viable strategy.

The secondary amine (N-methylamino group) also presents opportunities for macrocyclization. High-dilution acylation cyclization with dicarbonyl chlorides is a classic method for preparing macrocyclic amides. nih.gov Furthermore, reductive amination with a dialdehyde (B1249045) could form macrocyclic amines.

Hypothetical Polymerization Pathways:

The bifunctional nature of this compound, possessing both an iodo group for cross-coupling and a reactive secondary amine, makes it a candidate monomer for step-growth polymerization. For example, polymerization could be achieved through self-condensation under conditions that promote both C-N and C-C bond formation, although controlling the regioselectivity would be a significant challenge.

A more controlled approach would involve copolymerization with other monomers. For instance, a palladium-catalyzed polycondensation, such as a Suzuki polycondensation with a phenyldiboronic acid, could lead to the formation of a conjugated polymer. The resulting polymer would feature alternating pyridine and phenyl units, with the potential for interesting electronic and photophysical properties.

The table below outlines hypothetical reaction schemes for the synthesis of macrocycles and polymers from this compound, based on established synthetic methodologies for related compounds.

| Reaction Type | Reactant(s) with this compound | Potential Product Architecture | Key Reaction Conditions |

| Sonogashira Coupling | Di-terminal alkyne (e.g., 1,4-diethynylbenzene) | Macrocycle | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) |

| Suzuki Polycondensation | Aromatic diboronic acid (e.g., benzene-1,4-diboronic acid) | Linear Polymer | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water) |

| Buchwald-Hartwig Amination | Diamine (e.g., 1,4-diaminobutane) | Macrocycle or Polymer | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu) |

| Acylation | Diacyl chloride (e.g., terephthaloyl chloride) | Polyamide | Base (e.g., pyridine), high dilution for macrocyclization |

It is important to note that the successful synthesis of these proposed macrocyclic and polymeric architectures would require careful optimization of reaction conditions to favor the desired product and minimize side reactions. The inherent reactivity of the pyridine nitrogen could also influence the reaction outcomes, potentially requiring protective group strategies in some cases. While direct experimental evidence is pending, the chemical nature of this compound strongly suggests its utility as a valuable building block in the field of supramolecular and polymer chemistry.

Advanced Spectroscopic and Computational Characterization of 5 Iodo N Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Iodo-N-methylpyridin-3-amine, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous structural elucidation.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating amino group (-NHCH₃) and the electron-withdrawing iodo group (-I) will have opposing effects on the electron density of the pyridine ring, leading to predictable shifts in the proton resonances.

The aromatic region is expected to show three signals corresponding to the protons at the C2, C4, and C6 positions. The proton at C2, being ortho to the nitrogen and meta to the amino group, is anticipated to appear at the most downfield position. The proton at C6, situated between the nitrogen and the iodine atom, will also be significantly deshielded. The proton at C4, positioned between the amino and iodo groups, will likely be the most shielded of the aromatic protons.

The N-methyl group will present as a singlet, with its chemical shift influenced by the electronic environment of the nitrogen atom to which it is attached. The coupling between the methyl protons and the amino proton is often not observed due to rapid proton exchange.

The coupling constants (J) between the aromatic protons will provide valuable information about their relative positions. A meta-coupling (³J) between H2 and H4, and H4 and H6, and a para-coupling (⁴J) between H2 and H6 are expected.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 8.10 - 8.30 | d | J(H2-H6) ≈ 2.0 |

| H4 | 7.40 - 7.60 | dd | J(H4-H2) ≈ 2.5, J(H4-H6) ≈ 0.5 |

| H6 | 8.40 - 8.60 | d | J(H6-H2) ≈ 2.0 |

| NH | 4.00 - 5.00 | br s | - |

| CH₃ | 2.80 - 3.00 | s | - |

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum of this compound will display six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the N-methyl group. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. oregonstate.edulibretexts.org

The carbon atom bearing the iodine (C5) is expected to have a significantly shielded chemical shift due to the heavy atom effect of iodine. Conversely, the carbons attached to the electronegative nitrogen atom (C2 and C6) will be deshielded and appear at lower field. The carbon attached to the amino group (C3) will also be influenced by the nitrogen atom. The N-methyl carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 150 |

| C3 | 140 - 145 |

| C4 | 125 - 130 |

| C5 | 90 - 95 |

| C6 | 150 - 155 |

| CH₃ | 30 - 35 |

¹⁵N NMR and Heteronuclear Coupling Studies

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within a molecule. For this compound, two signals are expected: one for the pyridine ring nitrogen (N1) and another for the exocyclic amino nitrogen (N3). The chemical shifts of these nitrogen atoms are influenced by hybridization, substituent effects, and the possibility of protonation. iodobenzene.ltdscispace.comresearchgate.netresearchgate.net

The pyridine nitrogen (N1) is expected to have a chemical shift in the range typical for pyridine derivatives. The chemical shift of the amino nitrogen (N3) will be in the range observed for N-methyl anilines. Heteronuclear coupling between the nitrogen atoms and adjacent protons (e.g., ¹J(N-H) and ²J(N-C-H)) can provide further structural confirmation.

Predicted ¹⁵N NMR Data for this compound

| Nitrogen | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| N1 (pyridine) | -70 to -100 |

| N3 (amino) | -300 to -320 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons. Cross-peaks are expected between H2 and H4, and between H2 and H6, confirming their respective meta and para relationships. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the definitive assignment of each proton to its corresponding carbon atom (e.g., H2 to C2, H4 to C4, H6 to C6, and the methyl protons to the methyl carbon). columbia.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key expected NOESY correlation would be between the N-methyl protons and the proton at the C2 and/or C4 position, providing information about the conformation of the N-methyl group relative to the pyridine ring. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₆H₇IN₂, the expected monoisotopic mass can be calculated with high precision. nih.gov

The analysis would be conducted using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated value, confirming the elemental composition of the molecule.

Predicted HRMS Data for this compound

| Ion | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | 234.9757 |

Fragmentation Pattern Analysis in Electron Ionization (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound (Molecular Weight: 235.03 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 235. Due to the presence of a nitrogen atom, this molecular ion peak would be an odd number, consistent with the nitrogen rule.

The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments:

Alpha-Cleavage: This is a characteristic fragmentation for amines. asianpubs.org Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant process. For this molecule, this would involve the loss of the methyl group.

Loss of a methyl radical (•CH₃): This would lead to a significant fragment ion at m/z 220 ([M-15]⁺). This fragment is stabilized by resonance involving the nitrogen atom.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical.

Loss of an iodine radical (•I): This would result in a fragment at m/z 108 ([M-127]⁺).

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, though these pathways are often more complex. This could involve the loss of neutral molecules like HCN.

A hypothetical table of major fragments for this compound in EI-MS is presented below.

| m/z (Predicted) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 235 | [C₆H₇IN₂]⁺ | (Molecular Ion) |

| 220 | [C₅H₄IN₂]⁺ | •CH₃ |

| 108 | [C₆H₈N₂]⁺ | •I |

| 81 | [C₅H₅N]⁺ | •I, HCN |

This table is illustrative and based on theoretical fragmentation patterns.

Electrospray Ionization (ESI-MS) Studies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. theanalyticalscientist.com Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the primary species observed being the protonated molecule, [M+H]⁺. nih.gov This is highly advantageous for confirming the molecular weight of a compound.

For this compound, the presence of the basic amine and pyridine nitrogen atoms makes it highly suitable for positive-ion ESI-MS. The analysis would be expected to yield a prominent peak corresponding to the protonated molecule.

Predicted ESI-MS Data:

Primary Ion: [M+H]⁺ at m/z 236.

Adducts: Depending on the solvent system used, adducts with solvent molecules or salts may also be observed. For example, if sodium salts are present, a sodium adduct [M+Na]⁺ at m/z 258 might be detected.

ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the selected [M+H]⁺ ion. This controlled fragmentation can provide further structural information, often complementing the data from EI-MS.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing valuable information about the functional groups present in a molecule.

For this compound, the following characteristic vibrational modes are predicted:

N-H Vibrations: As a secondary amine, a single N-H stretching band is expected in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. researchgate.net An N-H bending vibration would also be present around 1550-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-I Vibration: The C-I stretching vibration is expected at a low frequency, typically in the range of 500-600 cm⁻¹, and would be more prominent in the Raman spectrum.

A table of predicted key vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (IR) | Predicted Frequency Range (cm⁻¹) (Raman) |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C, C=N Ring Stretches | 1400 - 1600 | Strong |

| N-H Bend | 1550 - 1650 | Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Strong |

This table is illustrative and based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

A successful crystallographic analysis of this compound would provide:

Confirmation of Connectivity: Unambiguous confirmation of the molecular structure.

Geometric Parameters: Precise measurements of all bond lengths (e.g., C-I, C-N, C-C) and bond angles, which can be compared with theoretical calculations.

Conformation: The orientation of the N-methyl group relative to the pyridine ring.

Crystal Packing and Intermolecular Interactions: Information on how the molecules are arranged in the crystal lattice, including potential hydrogen bonding (e.g., N-H···N interactions between molecules) and π-π stacking interactions between the pyridine rings.

A hypothetical table of crystallographic data is presented below, based on typical values for similar organic compounds.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Unit Cell Dimensions (a, b, c) | 5-15 Å |

| Unit Cell Angles (α, β, γ) | α=γ=90°, β≈90-110° (for Monoclinic) |

| Molecules per unit cell (Z) | 4 |

| Hydrogen Bonding | Expected N-H···N interactions |

This table contains hypothetical data for illustrative purposes.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. nih.gov For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule in the gas phase. These predicted bond lengths and angles can be compared with experimental X-ray data.

Calculate Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated. These computed frequencies, when scaled appropriately, can aid in the assignment of experimental spectral bands.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the distribution of electron density, which helps in understanding the molecule's reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map could be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. researchgate.net The energy and spatial distribution of these orbitals are crucial.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is anticipated to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing iodine atom. This suggests that the ring is susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

A DFT study would provide the energies of these orbitals and allow for their visualization.

| Parameter | Predicted Outcome |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating moderate electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity. |

| HOMO Localization | Primarily on the amino nitrogen and pyridine ring π-system. |

| LUMO Localization | Primarily on the π* orbitals of the pyridine ring. |

This table is illustrative and based on theoretical principles for similar aromatic amines.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Computational chemistry provides powerful tools to predict the reactivity of molecules through the calculation of various electronic parameters. For this compound, these descriptors offer insights into its kinetic stability and the nature of its interactions with other chemical species.

Reactivity Indices:

Quantum chemical calculations, typically employing Density Functional Theory (DFT), can be used to determine a molecule's reactivity indices. These indices, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as derived properties like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's electronic properties and reactivity.

Illustrative Reactivity Indices for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| Pyridine | -6.89 | -0.45 | 6.44 | 3.67 | 3.22 |

| 3-Aminopyridine | -5.98 | -0.21 | 5.77 | 3.10 | 2.89 |

| 3-Methylpyridine | -6.45 | -0.35 | 6.10 | 3.40 | 3.05 |

| 5-Iodopyridin-3-amine | -6.12 | -1.23 | 4.89 | 3.68 | 2.45* |

Note: Values for 5-Iodopyridin-3-amine are hypothetical and for illustrative purposes, based on expected substituent effects. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping:

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its availability for protonation or coordination to metal ions. researchgate.net The amino group will also contribute to the negative potential in its vicinity. The iodine atom, due to the phenomenon of a "σ-hole," may exhibit a region of positive electrostatic potential along the C-I bond axis, making it a potential halogen bond donor. researchgate.net The hydrogen atoms of the methyl and amino groups will exhibit positive potential.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule is crucial for its biological activity and physical properties. Conformational analysis of this compound involves identifying its stable conformers and determining their relative energies.

The primary source of conformational flexibility in this molecule is the rotation around the C-N bond of the N-methylamino group. The orientation of the methyl group relative to the pyridine ring can lead to different conformers. The rotation of the methyl group will be sterically hindered to some extent by the adjacent hydrogen atom on the ring.

Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angle of the N-methylamino group. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformer will have the methyl group oriented to minimize steric hindrance with the pyridine ring.

Illustrative Energetic Profile for N-Methylamino Group Rotation

| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

| 0° (syn-periplanar) | 2.5 |

| 60° | 1.0 |

| 120° | 0.5 |

| 180° (anti-periplanar) | 0.0 |

Note: These values are hypothetical and for illustrative purposes. Actual energetic profiles would require specific computational studies.

Prediction of Spectroscopic Parameters (NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of organic compounds. Computational methods can predict these spectra with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

Predicted ¹H and ¹³C NMR Spectra:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the following trends in chemical shifts can be predicted:

¹H NMR: The protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm). The proton at C2, being adjacent to the ring nitrogen, is expected to be the most deshielded. The protons at C4 and C6 will also have distinct chemical shifts influenced by the iodo and amino substituents. The N-methyl protons will likely appear as a singlet in the range of 2.8-3.5 ppm, and the amino proton will be a broad singlet whose position is dependent on solvent and concentration.

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom bearing the iodine (C5) is expected to have a significantly upfield chemical shift due to the heavy atom effect. The carbons attached to the nitrogen atoms (C3 and the methyl carbon) will also have characteristic chemical shifts.

Illustrative Predicted NMR Chemical Shifts (in ppm)

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

| H2 | 8.1 | - |

| H4 | 7.5 | - |

| H6 | 8.3 | - |

| N-CH₃ | 3.0 | 30.5 |

| NH | 4.5 (broad) | - |

| C2 | - | 145.2 |

| C3 | - | 148.9 |

| C4 | - | 125.6 |

| C5 | - | 95.3 |

| C6 | - | 149.8 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data or specific computational predictions.

Predicted IR Spectrum:

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic vibrational frequencies are expected:

N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-N stretching: Aromatic C-N stretching in the 1250-1350 cm⁻¹ region.

C-I stretching: A weak band in the far-infrared region, typically below 600 cm⁻¹.

Illustrative Predicted IR Frequencies

| Vibrational Mode | Frequency (cm⁻¹)* |

| N-H stretch | 3400 |

| Aromatic C-H stretch | 3050 |

| Aliphatic C-H stretch | 2950 |

| C=N stretch (ring) | 1590 |

| C=C stretch (ring) | 1570, 1470 |

| C-N stretch (aromatic) | 1320 |

| C-I stretch | 550 |

Note: These are hypothetical values for illustrative purposes. Actual frequencies would require experimental measurement or computational analysis.

Role of 5 Iodo N Methylpyridin 3 Amine As a Precursor in Target Molecule Synthesis

Synthesis of Pyridine-Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Iodo-N-methylpyridin-3-amine makes it a versatile starting material for the synthesis of various fused heterocyclic scaffolds. The interplay between the amino group, the iodo substituent, and the pyridine nitrogen atom allows for a range of cyclization strategies to be employed, leading to the formation of diverse and medicinally relevant heterocyclic systems.

Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The synthesis of these scaffolds traditionally involves the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones or other suitable C2-synthons. organic-chemistry.orgbio-conferences.org

While the direct use of this compound for the synthesis of imidazo[1,2-a]pyridines is not the most conventional route due to the 3-amino substitution pattern, its structural features offer potential for innovative synthetic approaches. A plausible, though less common, strategy could involve an initial modification of the 3-amino group to introduce a suitable fragment that can then undergo intramolecular cyclization with the pyridine ring nitrogen. The presence of the iodo group at the 5-position also provides a valuable handle for further functionalization of the imidazo[1,2-a]pyridine core through various cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery.

A variety of methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines have been developed, often starting from readily available amides and employing cyclodehydration-aromatization reactions. nih.gov These methods highlight the importance of the amino group in the formation of the imidazole (B134444) ring.

Table 1: Selected Methods for the Synthesis of Imidazo[1,2-a]pyridines

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminopyridines, Acetophenones | CuI, aerobic oxidation | 2-Aryl-imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |

| N-Boc-protected 2-aminopyridine-containing amides | Triflic anhydride, K2CO3 | 3-Aminoimidazo[1,2-a]pyridines | nih.gov |

| 2-Aminopyridines, Nitroolefins | FeCl3 | 3-Unsubstituted-imidazo[1,2-a]pyridines | bio-conferences.org |

Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with significant biological activities, often explored as kinase inhibitors in cancer therapy. nih.govrsc.org The most common synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core typically start from substituted 5-aminopyrazoles, which then undergo cyclization to form the fused pyridine ring. nih.gov

The utilization of this compound as a direct precursor for pyrazolo[3,4-b]pyridines presents a synthetic challenge due to the starting material being a pyridine derivative rather than a pyrazole (B372694). However, it is conceivable to first construct the pyrazole ring onto the pyridine scaffold of this compound. This could potentially be achieved by reacting the 3-amino group with a suitable three-carbon synthon, followed by cyclization and aromatization to yield the desired pyrazolo[3,4-b]pyridine system. The iodo and N-methyl groups would remain as points for further diversification of the final product.

Table 2: Common Synthetic Approaches to Pyrazolo[3,4-b]pyridines

| Precursor Type | Key Reaction | Resulting Scaffold | Reference |

| 5-Aminopyrazoles and Alkynyl Aldehydes | Cascade 6-endo-dig cyclization | Functionalized Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodination, Buchwald-Hartwig coupling | Substituted Pyrazolo[3,4-b]pyridine derivatives | nih.gov |

Spiro-fused Pyridine Derivatives

Spiro-fused heterocyclic compounds, characterized by a common atom shared by two rings, are of great interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spiro-fused pyridine derivatives can be achieved through various multicomponent reactions. beilstein-journals.org

While specific examples of using this compound in the synthesis of spiro-fused pyridines are not widely documented, its structure lends itself to potential applications in such transformations. For instance, the amino group could participate in a multicomponent reaction with a cyclic ketone and another suitable reactant to form a spiro-dihydropyridine system. The iodo group could then be used for subsequent intramolecular cyclization or for introducing additional complexity through cross-coupling reactions. The development of novel three-component reactions involving arylamines, isatins, and cyclic diones has opened up new avenues for the synthesis of complex spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Intermediacy in the Preparation of Complex Organic Structures

Beyond its role in the synthesis of fundamental heterocyclic scaffolds, this compound serves as a crucial intermediate in the construction of more elaborate organic molecules with potential applications in pharmaceuticals and agrochemicals.

Advanced Pharmaceutical Intermediates

The pyridine moiety is a common feature in many approved drugs, and substituted aminopyridines are valuable intermediates in their synthesis. nih.govepo.org The presence of an iodo group in this compound is particularly advantageous as it allows for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility enables the construction of highly functionalized pyridine derivatives that can be further elaborated into complex drug candidates. For instance, substituted aminopyrimidine and aminopyridine derivatives have been investigated as PI3K inhibitors for the treatment of cancer and inflammatory diseases. google.co.in

Agrochemical Building Blocks

Similar to the pharmaceutical industry, the agrochemical sector relies on the efficient synthesis of novel, biologically active molecules for crop protection. Pyridine-containing compounds are well-represented among commercial pesticides. The compound 2-amino-5-methylpyridine, a structural analog of the core of this compound, is a known intermediate in the preparation of agrochemicals, such as herbicides. nih.gov The functional handles present in this compound make it an attractive building block for the synthesis of new agrochemical candidates. The iodo group can be readily transformed into other functionalities, and the amino group provides a site for the attachment of various side chains, allowing for the systematic exploration of structure-activity relationships in the development of new pesticides. Patents have been filed for phenylamine compounds with fungicidal activity that incorporate substituted pyridine moieties. epo.org

Dye and Pigment Precursors

While direct documentation of this compound in large-scale commercial dye production is not widespread, its structure is analogous to precursors used in creating heterocyclic azo dyes. Azo dyes, characterized by the R-N=N-R' functional group, are a significant class of chromophores. nih.gov The synthesis of these dyes often involves the diazotization of a primary or secondary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.govrsc.org

The N-methylpyridin-3-amine portion of the molecule can undergo diazotization, where the amine group is converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other amines, to form a wide range of azo dyes. The pyridine ring itself can influence the final color of the dye, often leading to a deepening effect. nih.gov The iodo-substituent, while not directly involved in the chromophore, can modulate the dye's properties, such as its light fastness, solubility, and affinity for certain fabrics. Furthermore, the iodine atom can serve as a handle for further functionalization of the dye molecule to fine-tune its characteristics.

The general synthetic route is outlined below:

Diazotization: The amine group on the pyridine ring of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govrsc.org

Azo Coupling: The resulting diazonium salt solution is then added to a solution containing a coupling component (e.g., a phenol (B47542) or aniline (B41778) derivative). This electrophilic substitution reaction forms the azo bridge (-N=N-), creating the final dye molecule. rsc.org

Table 1: Potential Azo Dyes from this compound This table is illustrative of the types of dyes that could be synthesized and does not represent commercially available products without further specific research.

| Coupling Component | Resulting Azo Dye Class | Potential Color Range |

|---|---|---|

| Phenol | Hydroxyphenylazo-pyridines | Yellow to Orange |

| N,N-Dimethylaniline | (Dimethylaminophenyl)azo-pyridines | Orange to Red |

| Naphthol derivatives | Naphthylazo-pyridines | Red to Violet |

| Pyrazolone derivatives | Pyrazolylazo-pyridines | Yellow to Red |

Utilization in Radiochemistry for Imaging Agents (e.g., PET Ligands)

A more prominent and well-documented application of iodo-substituted pyridine derivatives like this compound is in the field of radiochemistry, specifically as precursors for Positron Emission Tomography (PET) imaging agents. researchgate.net PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in the body. nih.gov

The structure of this compound is highly suitable for this purpose. The pyridine scaffold is a common feature in many biologically active molecules and pharmaceuticals, making it a good base for targeting specific receptors or enzymes in the body. researchgate.net The iodine atom serves as an excellent leaving group for the introduction of the ¹⁸F radioisotope via a nucleophilic substitution reaction.

Strategies for ¹⁸F-Labeling of Pyridine Derivatives

The introduction of ¹⁸F onto an aromatic ring is a cornerstone of modern radiopharmaceutical chemistry. For pyridine derivatives, the most common method is nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

In this reaction, the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient. This deficiency facilitates attack by a nucleophile, such as [¹⁸F]fluoride. The positions most activated for this attack are the ortho (2 and 6) and para (4) positions relative to the ring nitrogen. nih.gov

For this compound, the iodine atom is at the 5-position. While this position is not as activated as the 2- or 4-positions, the reaction can still proceed. The iodine atom itself is a good leaving group, which is a critical factor for the success of the SNAr reaction. The general strategy involves reacting the precursor with [¹⁸F]fluoride, which is typically produced in a cyclotron and prepared as a reactive species complexed with a cation like potassium and a cryptand such as Kryptofix 222 (K222). nih.govacs.org The reaction is usually carried out in a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

Key Steps in ¹⁸F-Labeling:

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride from the cyclotron is treated with a phase-transfer catalyst (e.g., K₂CO₃ and Kryptofix 222) and dried to create a highly nucleophilic, "naked" fluoride. acs.org

Nucleophilic Substitution: The activated [¹⁸F]fluoride is added to a solution of the precursor, this compound, in a suitable solvent.